molecular formula C12H21Cl2N3O B1522144 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride CAS No. 1197845-10-5

1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride

Cat. No. B1522144
M. Wt: 294.22 g/mol
InChI Key: OJAGYRBJVPFXCD-UHFFFAOYSA-N
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Description

1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride is a type of organic compound1. It has a molecular formula of C12H21Cl2N3O and a molecular weight of 294.22 g/mol1.



Synthesis Analysis

Unfortunately, the specific synthesis path for 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride is not readily available in the search results. However, it’s worth noting that the synthesizability of similar ligands has been considered by applying certain sets of chemical rules2.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results. However, its molecular formula is C12H21Cl2N3O1.



Chemical Reactions Analysis

The specific chemical reactions involving 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride are not detailed in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride are not fully detailed in the search results. However, its molecular weight is 294.22 g/mol1.


Safety And Hazards

The specific safety and hazard information for this compound is not available in the search results.


Future Directions

The future directions for the use or study of this compound are not specified in the search results.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

2-N-(2-morpholin-4-ylethyl)benzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O.2ClH/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15;;/h1-4,14H,5-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAGYRBJVPFXCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=CC=CC=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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